N,N-diisopropylsulfamide
Overview
Description
N,N-diisopropylsulfamide is an organic compound with the molecular formula C6H16N2O2S. It is a sulfamide derivative characterized by the presence of two isopropyl groups attached to the nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diisopropylsulfamide can be synthesized through several methods. One common synthetic route involves the reaction of diisopropylamine with sulfuryl chloride (SO2Cl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-diisopropylsulfamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert this compound to amines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted sulfamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-diisopropylsulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a scaffold for designing new therapeutic agents.
Industry: This compound is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-diisopropylsulfamide involves its interaction with specific molecular targets. In biological systems, it can act as a hydrogen-bond donor and acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylsulfamide: Similar in structure but with methyl groups instead of isopropyl groups.
N,N-diethylsulfamide: Contains ethyl groups instead of isopropyl groups.
N,N-dipropylsulfamide: Features propyl groups instead of isopropyl groups.
Uniqueness
N,N-diisopropylsulfamide is unique due to its specific steric and electronic properties conferred by the isopropyl groups. These properties influence its reactivity and interactions with other molecules, making it distinct from other sulfamide derivatives .
Properties
IUPAC Name |
2-[propan-2-yl(sulfamoyl)amino]propane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-5(2)8(6(3)4)11(7,9)10/h5-6H,1-4H3,(H2,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZYZQPWDHQGHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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